Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemistry
- The compound is utilized in the synthesis of various important intermediates. For instance, it serves as a critical component in the synthesis of homochiral amino acid derivatives, which hold considerable synthetic value. This application is evident in the hydroformylation of certain oxazoline derivatives to yield formyl products, as demonstrated by Kollár and Sándor (1993) (Kollár & Sándor, 1993).
- The compound's role extends to the area of molecular pharmacology. For example, it's an integral part of the synthesis process of ligands for the histamine H4 receptor, which shows potential in inflammatory and pain models, as detailed in the study by Altenbach et al. (2008) (Altenbach et al., 2008).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, it serves as a precursor or intermediate for the synthesis of novel compounds with potential therapeutic applications. For instance, Ali et al. (1995) explored its derivatives in the synthesis of analogs of paclitaxel and docetaxel, highlighting their significant solubility and potential as cytotoxic agents against melanoma cells (Ali et al., 1995).
- It is also a key component in the synthesis of dipeptide nitroanilides and other amino acid derivatives, which have been evaluated for their cytotoxicity against various human cancer cell lines. This is evident in the work of Schutkowski et al. (2009) and Kumar et al. (2009), who synthesized and evaluated functionalized amino acid derivatives (Schutkowski et al., 2009); (Kumar et al., 2009).
Biochemical Research
- The compound finds application in biochemical research as well. For example, Chen et al. (2015) discussed the use of tert-butyltyrosine, a derivative, as an NMR tag for high-molecular-weight systems and measurements of ligand binding affinities, showcasing its utility in protein research and ligand interaction studies (Chen et al., 2015).
Advanced Material Synthesis
- It also plays a role in the development of advanced materials, as seen in the work of Yadav and Sriramurthy (2005), who utilized a related compound in cycloaddition reactions for generating products with potential application in material sciences (Yadav & Sriramurthy, 2005).
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZXESXGDKVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725551 | |
Record name | tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158758-85-0 | |
Record name | tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.